![molecular formula C19H19N3O3S B2564225 3-(1-(4-(Thiophen-2-yl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034312-11-1](/img/structure/B2564225.png)
3-(1-(4-(Thiophen-2-yl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione
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Description
This compound is a functionalized cereblon ligand for the development of Thalidomide based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It’s also amenable for linker attachment via reductive amination, and a basic building block for making protein degrader library .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Scientific Research Applications
Hypoglycemic Activity
Thiazolidine-2,4-dione derivatives, structurally related to the mentioned compound, have been studied for their hypoglycemic activity. These compounds have shown promising results in enhancing insulin-induced adipocyte differentiation in vitro and lowering blood glucose levels in diabetic mice models, suggesting potential applications in diabetes management (Oguchi et al., 2000).
Antimicrobial Evaluation
Another area of application is in the development of antimicrobial agents. Compounds with a thiazolidine-2,4-dione core have been synthesized and evaluated for their antibacterial and antifungal properties, showing effectiveness against various microbial strains, which underscores their potential in addressing infectious diseases (Jat et al., 2006).
Antitumor Activity
The structural motif of imidazolidine-2,4-dione, closely related to the compound , has also been explored for its antitumor properties. Novel hybrids incorporating this moiety have demonstrated significant cytotoxic effects against various cancer cell lines, indicating potential applications in cancer therapy (El-Sayed et al., 2018).
Anticancer Activity
Research into the synthesis of novel fused imidazole derivatives, including those with imidazolidine-2,4-dione structures, has led to compounds with noteworthy anticancer activities. This suggests a potential application in the development of new anticancer drugs (El-Shareif et al., 2003).
properties
IUPAC Name |
3-[1-(4-thiophen-2-ylbenzoyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c23-17-12-20-19(25)22(17)15-7-9-21(10-8-15)18(24)14-5-3-13(4-6-14)16-2-1-11-26-16/h1-6,11,15H,7-10,12H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PICNKTXNOMCIFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CC=C(C=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(4-(Thiophen-2-yl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione |
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